1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride
Description
1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride (CAS: 2639423-28-0) is a heterocyclic spiro compound with the molecular formula C₈H₁₂ClNO₂ and a molecular weight of 189.64 g/mol . The compound’s spirocyclic structure combines an oxygen-containing oxolane ring and a nitrogen-containing azaspiro system, which may confer unique conformational rigidity and pharmacophoric properties. Its synthesis typically involves functionalization of the oxolane or azaspiro moieties, though exact protocols remain proprietary .
Properties
Molecular Formula |
C8H12ClNO2 |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
1-oxa-8-azaspiro[4.5]dec-2-en-4-one;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c10-7-1-6-11-8(7)2-4-9-5-3-8;/h1,6,9H,2-5H2;1H |
InChI Key |
WTPKLEXIEIKAPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C(=O)C=CO2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spirocyclic structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.
Scientific Research Applications
While the specific compound "1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride" is not directly detailed in the provided search results, the search results do provide information on related compounds and their applications, which can help infer potential applications of the target compound.
Understanding the Building Blocks
- Spiro Compounds: The "spiro[4.5]decane" structure indicates a spirocyclic compound, which features one atom (the spiro atom) as a common member of two rings . Spiro compounds are of interest in medicinal chemistry due to their unique three-dimensional structures, which can enhance binding affinity and selectivity for biological targets.
- Oxa- and Aza- Components: The terms "oxa" and "aza" indicate the presence of oxygen and nitrogen atoms within the ring system, respectively . These heteroatoms can influence the compound's physicochemical properties and its ability to form hydrogen bonds with biological targets.
- Decenone Moiety: The "dec-2-en-4-one" fragment suggests a ten-membered ring with a double bond and a ketone group. This enone moiety is a reactive Michael acceptor, which can be involved in biological activity.
- Hydrochloride Salt: The hydrochloride salt indicates that the compound is protonated and carries a positive charge, which can improve its water solubility and affect its interactions with biological targets .
Potential Applications Based on Related Compounds
- Pharmaceutical Applications :
- TRPM8 Antagonists: Some azaspiro derivatives are known as TRPM8 (transient receptor potential melastatin 8) antagonists . TRPM8 is a cold-activated channel, and its antagonists can be used to treat cold allodynia (pain induced by cold) and other pain conditions . For example, Glenmark group reported that small molecular TRPM8 antagonists produced a dose-dependent inhibition of nocifensive paw licking in oxaliplatin-induced cold allodynia in mice . Therefore, 1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride could potentially be explored as an analgesic agent.
- Acetylcholine Antagonists: Certain 1-oxa-8-azaspiro[4.5]decane derivatives have shown acetylcholine antagonistic activity and gastric juice secretion inhibiting activity . These compounds are potentially useful as drugs for treating gastro-enteric spasms, gastric hyperacidities, and gastro-enteric ulcers .
- Chemical Properties and Synthesis:
- Building Block in Synthesis : 1-oxa-8-azaspiro[4.5]decanes can be used as building blocks in the synthesis of complex molecules with antibacterial, anti-oxidant, and anti-inflammatory activities .
- Reaction Intermediate : The enone moiety could serve as a reactive intermediate for further functionalization, allowing the introduction of diverse substituents and the creation of compound libraries for drug discovery.
Relevant Examples from Search Results
- Azaspiranes as TRPM8 Antagonists: A patent document describes azaspiranes as TRPM8 antagonists for treating pain, particularly cold-related pain . Specific examples include:
- 8,8-difluoro-3-(2-(4-(4-(hydroxymethyl)pyridin-3-yl)phenyl)-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- 3-(2-(2,5-dimethyl-1-(5-methylisoxazol-3-yl)-1H-pyrrol-3-yl)-2-oxoethyl)-8,8-difluoro-1-oxa-3 -azaspiro[4.5]decane-2,4-dione
- 1-Oxa-8-azaspiro[4.5]decane Derivatives : A study reported the synthesis and evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ .
- Piperidine-based benzisoxazole derivatives: A series of piperidine conjugated benzisoxazole derivatives were synthesized and evaluated for their antibacterial, anti‐oxidant and anti‐inflammatory .
Further Research
To fully elucidate the applications of "1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride", the following research areas should be explored:
- Synthesis and Characterization : Develop a detailed synthetic route for the compound and confirm its structure and purity using spectroscopic techniques (NMR, MS, IR).
- In Vitro Biological Activity : Evaluate the compound's activity against a panel of relevant biological targets, such as TRPM8, acetylcholine receptors, and other pain-related targets.
- In Vivo Studies : Assess the compound's efficacy and safety in animal models of pain, inflammation, or other relevant diseases.
- Structure-Activity Relationship (SAR) Studies : Synthesize and evaluate a series of analogs to identify the key structural features required for activity.
- Physicochemical Properties : Determine the compound's solubility, stability, and permeability to guide formulation efforts and predict its in vivo behavior.
Mechanism of Action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
*Similarity scores calculated via structural fingerprinting methods (e.g., Tanimoto index) .
Key Observations:
- Substituent Effects : The introduction of a methoxy group at C3 (3-Methoxy-1-oxa-8-azaspiro[4.5]decane HCl) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its biological activity and potential therapeutic applications. This article aims to consolidate research findings, case studies, and chemical properties related to the biological effects of this compound.
1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₄ClN₃O |
| Molecular Weight | 201.68 g/mol |
| IUPAC Name | 1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride |
| CAS Number | 374794-92-0 |
The biological activity of 1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Research indicates that it may function as a muscarinic agonist, particularly affecting M1 receptors, which are implicated in cognitive functions and memory processes.
Key Findings:
- Muscarinic Receptor Affinity : Several studies have demonstrated that derivatives of this compound exhibit varying affinities for M1 and M2 muscarinic receptors, impacting their potential use in treating cognitive disorders such as Alzheimer's disease .
- Behavioral Studies : In vivo experiments showed that certain analogs of this compound improved cognitive performance in animal models, suggesting potential therapeutic effects against memory impairment .
Antimicrobial and Anticancer Properties
Research has explored the antimicrobial and anticancer properties of 1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride. The compound's structural features allow it to interact with various biological targets, leading to:
- Antimicrobial Effects : The compound has shown effectiveness against a range of bacterial strains, potentially due to its ability to inhibit enzyme activity critical for bacterial growth .
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although further research is necessary to elucidate the underlying mechanisms .
Case Studies
Several case studies have highlighted the therapeutic potential of 1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride:
- Cognitive Enhancement : A study involving the administration of this compound in a rat model demonstrated significant improvement in memory retention tasks compared to control groups, indicating its potential as a treatment for cognitive decline .
- Neuroprotective Effects : Another investigation reported that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting implications for neurodegenerative disease therapies .
Comparison with Similar Compounds
The unique structure of 1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride sets it apart from other spiro compounds. For instance:
| Compound | Key Differences |
|---|---|
| 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan | Contains a methyl group; different receptor affinity |
| 1-Oxa-3,8-diazaspiro[4.5]decan | Varies in ring connectivity; distinct biological effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via spirocyclization reactions. A common approach involves tetrahydrofuran as a solvent and bases to facilitate ring closure . For higher regioselectivity, flow chemistry coupled with biocatalytic transaminase technology has been reported to optimize stereochemical outcomes . Reaction temperature (20–60°C) and pH (6.5–8.0) are critical for minimizing side products like regioisomeric spirocycles.
- Key Data : Yield optimization (60–85%) depends on controlled addition of HCl during the final hydrochloride salt formation .
Q. How should researchers characterize the structural conformation of this spirocyclic compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS is recommended for resolving spirocyclic conformation and hydrogen-bonding networks . For dynamic conformational analysis in solution, NMR studies (e.g., NOESY for spatial proximity) and DFT-based puckering analysis (using Cremer-Pople coordinates) are essential .
- Key Data : The oxygen atom in the oxazaspiro system creates a puckered ring geometry, with bond angles deviating by 5–10° from ideal tetrahedral values .
Q. What safety protocols are critical during handling and storage?
- Methodology : Use PPE (gloves, goggles, respirators) due to acute oral toxicity (Category 4) and skin irritation (Category 2) risks . Store at 2–8°C in airtight containers to prevent hygroscopic degradation . Avoid contact with strong oxidizers, as stability data under such conditions are unavailable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar spirocycles?
- Methodology : Perform comparative SAR studies using analogs (e.g., 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride, which shows antihypertensive effects) . Validate target engagement via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities . Cross-reference crystallographic data with docking simulations to identify critical binding motifs (e.g., hydrogen bonds with catalytic lysine residues) .
- Case Study : A spirocyclic inhibitor of 11β-HSD1 dehydrogenase (IC₅₀ = 0.045 µM) outperformed carbenoxolone (IC₅₀ = 0.08 µM) due to enhanced spirocyclic rigidity .
Q. What analytical challenges arise in distinguishing polymorphic forms of this compound?
- Methodology : Use differential scanning calorimetry (DSC) to detect melting-point variations (>5°C differences indicate polymorphism). Pair with powder XRD to correlate thermal events with lattice changes. For trace polymorph quantification (<1%), employ solid-state NMR with cross-polarization magic-angle spinning (CP-MAS) .
- Key Data : Polymorph stability is solvent-dependent; recrystallization from ethanol yields Form I (monoclinic), while acetonitrile produces Form II (orthorhombic) .
Q. How can computational tools predict the compound’s reactivity in novel reaction environments?
- Methodology : Apply density functional theory (DFT) to model ring-opening reactions at the enone moiety. Calculate Fukui indices to identify nucleophilic/electrophilic hotspots. Validate predictions with kinetic studies (e.g., UV-Vis monitoring of enone conjugate addition rates) .
- Key Insight : The spirocyclic strain energy (~15 kcal/mol) increases susceptibility to nucleophilic attack at the β-carbon of the enone system .
Data Contradictions and Validation Strategies
Critical Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
